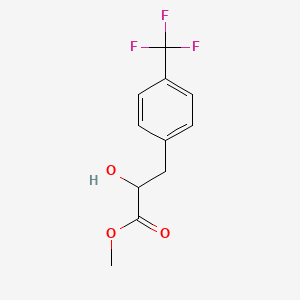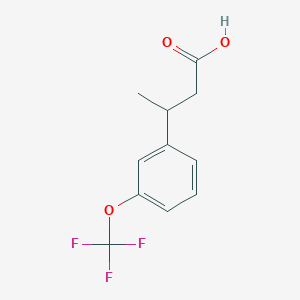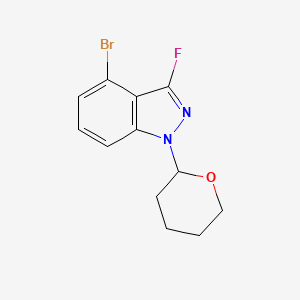
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester typically involves the reaction of allylboronic acid pinacol ester with thiol compounds under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or alkanes.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkanes.
Substitution: Various substituted alkenes and aromatic compounds.
Scientific Research Applications
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules and study their interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The allylthio group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Allylboronic Acid Pinacol Ester: Similar in structure but lacks the thio group, making it less versatile in certain reactions.
Phenylboronic Acid Pinacol Ester: Used in similar reactions but has different reactivity due to the phenyl group.
Isopropenylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and applications.
Uniqueness: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is unique due to the presence of both the allylthio and boronic ester groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H21BO2S |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-prop-2-enylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2S/c1-7-8-16-9-10(2)13-14-11(3,4)12(5,6)15-13/h7H,1-2,8-9H2,3-6H3 |
InChI Key |
NLBHGSJZHQECCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


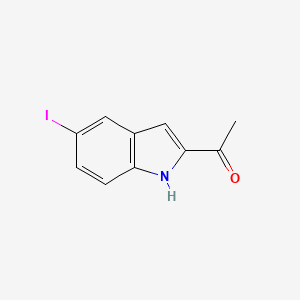
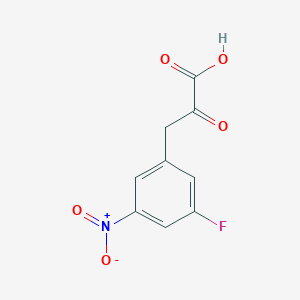
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
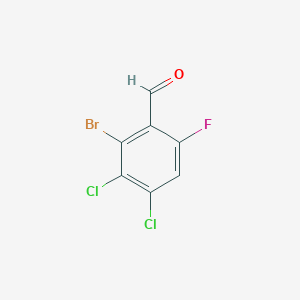
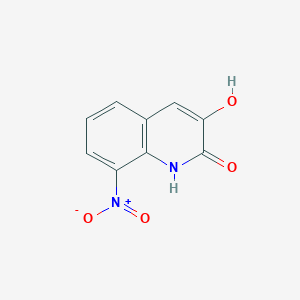
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
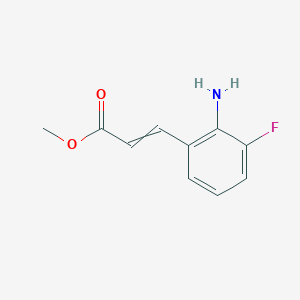
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
